AZ3146 mechanism of action in mitosis
AZ3146 mechanism of action in mitosis
An In-depth Technical Guide on the Mechanism of Action of AZ3146 in Mitosis
Introduction
AZ3146 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[2][5] By inhibiting Mps1, AZ3146 effectively overrides this checkpoint, leading to premature anaphase entry, chromosome missegregation, and abnormal mitotic exit.[1][2] This technical guide provides a detailed overview of the molecular mechanism of AZ3146, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved in its mitotic effects.
Core Mechanism of Action
AZ3146 exerts its effects by directly inhibiting the catalytic activity of Mps1 kinase.[2] Mps1 plays an essential role in the recruitment of key SAC proteins, including Mad1 and Mad2, to unattached kinetochores. This process is fundamental to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and halting the cell cycle in mitosis.
The action of AZ3146 is context-dependent, based on when it is introduced relative to mitotic entry:
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Inhibition Before Mitotic Entry: If Mps1 is inhibited by AZ3146 before the cell enters mitosis, the subsequent recruitment of both Mad1 and Mad2 to kinetochores is completely abolished.[2][5]
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Inhibition After Mitotic Entry: If AZ3146 is introduced after a cell has already entered mitosis and the SAC is active, it has a more nuanced effect. The core complex of Mad1 and closed-Mad2 (C-Mad2) remains bound to the kinetochores. However, the Mps1-dependent recruitment of open-Mad2 (O-Mad2) to this core complex is blocked.[2][5] This step is crucial for the catalytic amplification of the "wait anaphase" signal. By preventing O-Mad2 recruitment, AZ3146 effectively silences the SAC even after it has been established.[2]
Beyond its role in the SAC, Mps1 activity is also required for the proper localization of the kinesin-related motor protein Centromere Protein E (CENP-E) to kinetochores, a process which is severely impaired by AZ3146 treatment.[2][5] This contributes to defects in chromosome alignment. Interestingly, AZ3146 does not appear to directly inhibit the activity of other key mitotic kinases like Cdk1 or Aurora B.[2]
A striking consequence of Mps1 inhibition by AZ3146 is the significant accumulation of Mps1 itself at the kinetochores.[2] This has led to a model where Mps1 facilitates its own release from kinetochores through trans-autophosphorylation. By blocking this catalytic activity, AZ3146 traps Mps1 at its site of action.[2][5]
Quantitative Data
The inhibitory and cellular activities of AZ3146 have been characterized through various assays.
Table 1: In Vitro Inhibitory Activity
| Target / Assay | Substrate / Cell Line | Method | IC50 / GI50 | Reference |
| Mps1 Kinase (human) | Mps1Cat | In Vitro Kinase Assay | ~35 nM | [2][3][4] |
| Mps1 Kinase (human) | Full length, 6xHis/GST-tagged | Fluorescence Assay (sf9 cells) | 7 nM | [1] |
| Mps1 Autophosphorylation | Myc-tagged Mps1 (HCT116 cells) | Cell-based Phos-tag Assay | 0.72 µM | [1] |
| Cell Growth Inhibition | HCT116 cells | MTT Assay (72h) | 1.2 µM | [1] |
| Off-target Kinases (>40% inhibition at 1µM) | FAK, JNK1, JNK2, KIT | Kinase Panel Screen | >40% Inh. | [2][4] |
Table 2: Cellular Effects on Mitosis (HeLa Cells)
| Parameter | Condition | Value | Reference |
| Mitotic Duration | Unperturbed Mitosis | Control: ~90 min, AZ3146: ~32 min | [1][2] |
| Abnormal Mitoses | 2 µM AZ3146 | ~90% of cells | [1][2] |
| Anaphase w/o Alignment | 2 µM AZ3146 | ~50% of cells | [1][2] |
| Mitotic Exit w/o Segregation | 2 µM AZ3146 | ~30% of cells | [1][2] |
| Mad2 Kinetochore Localization | Nocodazole Arrest | Reduced to ~15% of control | [1][2] |
| Mad1 Kinetochore Localization | Nocodazole Arrest | Reduced to ~60% of control | [1][2] |
| Mps1 Kinetochore Localization | Nocodazole Arrest | ~6-fold increase vs. control | [2] |
Experimental Protocols
The characterization of AZ3146 involved several key experimental methodologies.
In Vitro Mps1 Kinase Assay
This assay measures the direct inhibitory effect of AZ3146 on the enzymatic activity of Mps1.
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Enzyme Source: Recombinant human Mps1 catalytic domain (Mps1Cat) or full-length Mps1 immunoprecipitated from human cells.[2]
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Substrate: A generic kinase substrate such as Myelin Basic Protein (MBP).[6]
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Reaction Mixture: The enzyme is incubated with the substrate in a kinase buffer containing ATP (spiked with γ-32P-ATP) and MgCl2.
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Inhibitor: Reactions are performed across a range of AZ3146 concentrations.
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Detection: The reaction is stopped, and proteins are separated by SDS-PAGE. The incorporation of 32P into the substrate is quantified using phosphorimaging to determine the extent of inhibition and calculate the IC50 value.[2]
Cell-Based Mps1 Autophosphorylation Assay
This assay determines the ability of AZ3146 to inhibit Mps1 activity within a cellular context.
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Cell Line: Human HCT116 cells expressing Myc-tagged Mps1.[1]
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Protocol:
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Cells are treated with the proteasome inhibitor MG132 to arrest them in mitosis and prevent protein degradation.
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Cells are then incubated with various concentrations of AZ3146 for a defined period (e.g., 2 hours).[1]
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Cells are lysed, and Mps1 is immunoprecipitated using an anti-Myc antibody.
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The phosphorylation status of Mps1 is analyzed by Western blotting using Phos-tag™ SDS-PAGE, which retards the migration of phosphorylated proteins.[2] A shift from slower-migrating (phosphorylated) to faster-migrating (unphosphorylated) bands indicates Mps1 inhibition.[2]
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Immunofluorescence Staining for Kinetochore Protein Localization
This method visualizes the effect of AZ3146 on the recruitment of SAC proteins to kinetochores.
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Cell Line: HeLa cells are commonly used.[2]
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Protocol:
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Cells are cultured on coverslips and treated with nocodazole to depolymerize microtubules and activate the SAC. MG132 is often co-administered to prevent mitotic exit.[2]
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Cells are simultaneously or subsequently treated with AZ3146 (e.g., 2 µM) or a vehicle control.[2]
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Cells are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked.
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Incubation with primary antibodies against kinetochore components (e.g., anti-centromere antibody - ACA) and target proteins (e.g., Mad1, Mad2, CENP-E).[2]
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Incubation with species-specific secondary antibodies conjugated to fluorophores.
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DNA is counterstained with DAPI.
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Coverslips are mounted and imaged using confocal or widefield fluorescence microscopy. The fluorescence intensity of the target protein at the kinetochores (co-localized with the ACA signal) is quantified.[2]
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Conclusion
AZ3146 is a well-characterized, potent, and selective inhibitor of Mps1 kinase. Its mechanism of action is centered on the abrogation of the spindle assembly checkpoint through the inhibition of Mps1-mediated recruitment of essential checkpoint proteins to the kinetochore. This leads to a rapid and often defective progression through mitosis, highlighting the critical role of Mps1 in maintaining genomic stability. The detailed understanding of its molecular interactions and cellular consequences makes AZ3146 an invaluable tool for research into mitotic regulation and a foundational compound for the development of Mps1-targeted cancer therapeutics.
